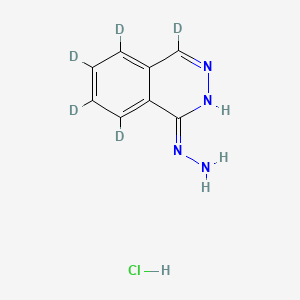
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride is a deuterated derivative of phthalazine, a heterocyclic compound. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride typically involves the deuteration of phthalazine followed by the formation of the hydrazine derivative. The deuteration process can be achieved using deuterium gas or deuterated solvents under specific reaction conditions. The subsequent formation of the hydrazine derivative involves the reaction of the deuterated phthalazine with hydrazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas in high-pressure reactors. The reaction conditions are optimized to ensure maximum deuterium incorporation and yield. The hydrazine derivative is then synthesized using automated reactors to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated hydrazine derivatives.
Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated phthalazine oxides, while reduction may produce deuterated hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride has several scientific research applications:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and electronics.
Wirkmechanismus
The mechanism of action of (Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazine: The non-deuterated parent compound.
Deuterated Hydrazine Derivatives: Other compounds with deuterium atoms replacing hydrogen atoms in hydrazine derivatives.
Uniqueness
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride is unique due to the presence of multiple deuterium atoms, which can significantly alter its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable for applications requiring stable isotopic labeling and enhanced stability.
Eigenschaften
Molekularformel |
C8H9ClN4 |
|---|---|
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i1D,2D,3D,4D,5D; |
InChI-Schlüssel |
ZUXNZUWOTSUBMN-GWVWGMRQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C\2C(=C1[2H])C(=NN/C2=N\N)[2H])[2H])[2H].Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NNC2=NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)
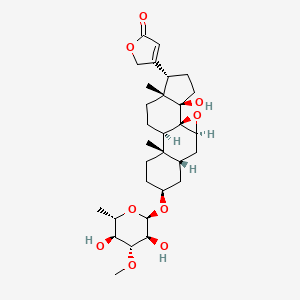
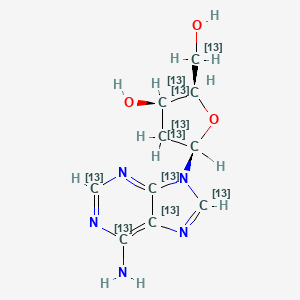
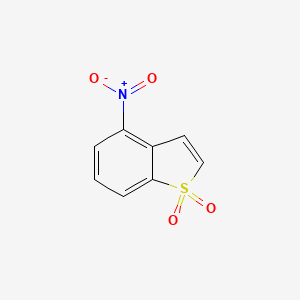
![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)
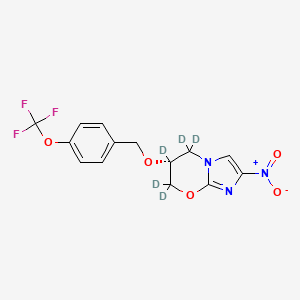
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)
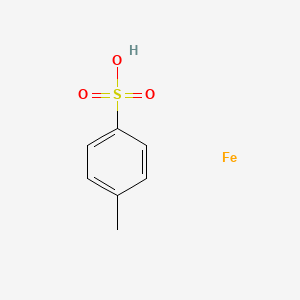


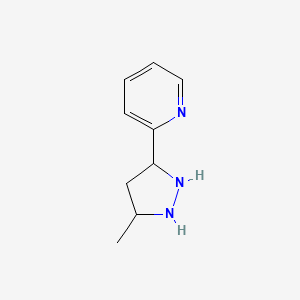
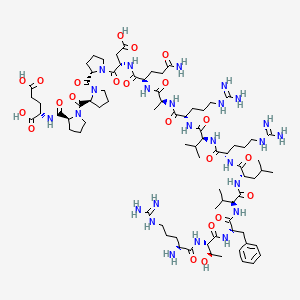
![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)
